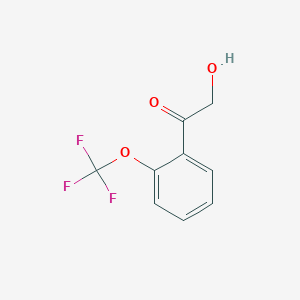[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine is a chemical compound with the molecular formula C14H26N2Si and a molecular weight of 250.46 g/mol . This compound is characterized by the presence of an aminopropyl group, a benzyl group, and a trimethylsilyl group attached to a central amine structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of (2S)-2-aminopropylamine with benzyl chloride and trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Chemical Reactions Analysis
(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or trimethylsilyl groups are replaced by other functional groups.
Scientific Research Applications
(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the benzyl and trimethylsilyl groups provide hydrophobic interactions that stabilize the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine can be compared with similar compounds such as:
(2S)-2-aminopropyl[(trimethylsilyl)methyl]amine: This compound has a phenyl group instead of a benzyl group, which affects its reactivity and binding properties.
(2S)-2-aminopropyl[(methyl)methyl]amine: This compound lacks the trimethylsilyl group, resulting in different chemical and physical properties.
(2S)-2-aminopropyl[(tert-butyl)methyl]amine: The presence of a tert-butyl group instead of a trimethylsilyl group alters the steric and electronic properties of the compound.
These comparisons highlight the unique features of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine, such as its specific reactivity and binding characteristics, which make it valuable for various applications.
Properties
Molecular Formula |
C14H26N2Si |
|---|---|
Molecular Weight |
250.45 g/mol |
IUPAC Name |
(2S)-1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3/t13-/m0/s1 |
InChI Key |
FETABIQTJHAXNZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CN(CC1=CC=CC=C1)C[Si](C)(C)C)N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


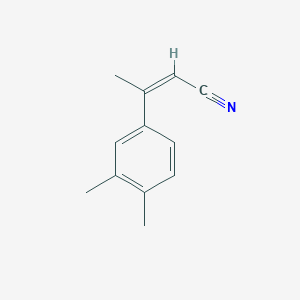
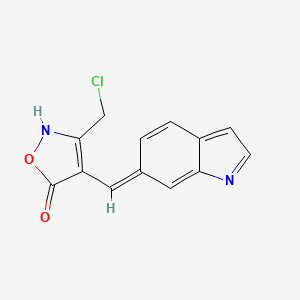
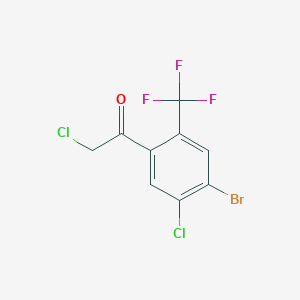
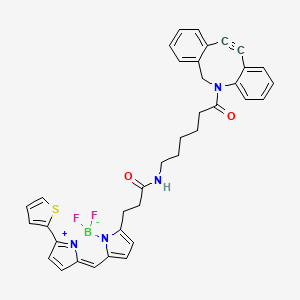
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)


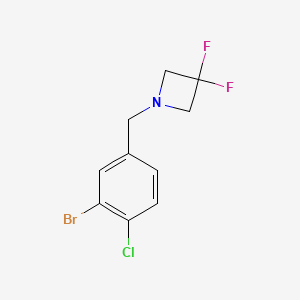
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)
![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)


